

Itacitinib Profile and Available Pharmacokinetic Data

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Compound Focus: Itacitinib

CAS No.: 1334298-90-6

Cat. No.: S531018

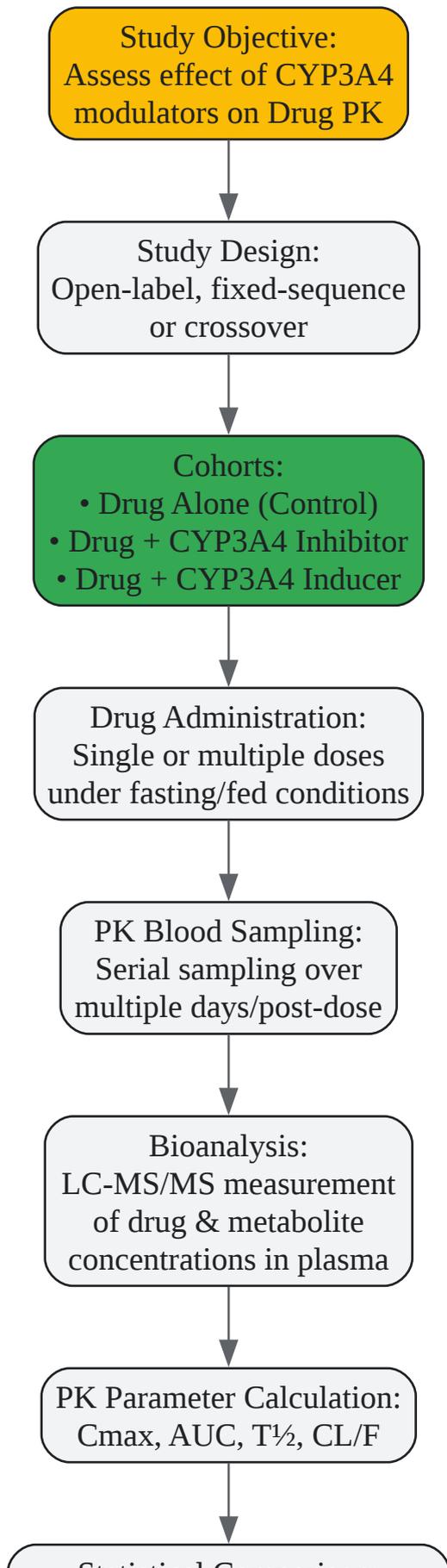
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Itacitinib is a selective JAK1 inhibitor that has been investigated in clinical settings, including in combination with CAR-T cell therapy for diffuse large B-cell lymphoma (DLBCL) [1]. The table below summarizes the key information gathered from the search results.

Aspect	Details from Search Results
Drug Class	Selective Janus kinase 1 (JAK1) inhibitor [2]
Clinical Context	Studied for pre-modulation in DLBCL receiving CAR-T cell therapy (Axi-cel) [1]
Dosing in Clinical Trial	200 mg administered orally once daily [1]
Key Pharmacokinetic Consideration	Concomitant use of strong CYP3A4 inhibitors is an exclusion criterion in clinical trials, indicating a clinically significant metabolic pathway [1]
Clinical Efficacy Note	A phase III trial (GRAVITAS-301) showed a higher day-28 Overall Response Rate (ORR) vs. placebo (74% vs. 66%), but the difference did not meet the prespecified threshold for statistical significance [2]

Experimental Protocols for CYP3A4 Interaction Studies

Although specific protocols for **Itacitinib** were not detailed in the search results, the general methodologies for evaluating drug-CYP3A4 interactions are well-established in drug development. The diagram below outlines a typical clinical DDI study workflow.



Statistical Comparison:
Geometric Mean Ratios (GMR)
with 90% Confidence Intervals

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Clinical DDI study workflow

The search results describe the following standard approaches used in such analyses [3] [4]:

- **Clinical DDI Studies:** These are dedicated trials in healthy volunteers or patients. As seen with other drugs like ritlecitinib and dordaviprone, study designs often compare the pharmacokinetics of the investigational drug when given alone versus when co-administered with a strong CYP3A4 inhibitor (e.g., itraconazole) or inducer (e.g., rifampin) [3] [4].
- **Bioanalytical Method:** Concentrations of the drug and its metabolites in plasma are typically quantified using validated liquid chromatography tandem mass spectrometry (LC-MS/MS) methods [4].
- **Data Analysis:** The key outcome is the **Geometric Mean Ratio (GMR)**—the ratio of the drug's exposure (AUC, Cmax) when given with the modulator compared to when given alone. Regulatory guidances have specific thresholds (e.g., a GMR > 1.25 may be considered clinically significant) to classify the interaction potential [3].

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